Famciclovir

Catalog No.
S527736
CAS No.
104227-87-4
M.F
C14H19N5O4
M. Wt
321.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famciclovir

CAS Number

104227-87-4

Product Name

Famciclovir

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)

InChI Key

GGXKWVWZWMLJEH-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C

Solubility

Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v)
Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol
1.32e+00 g/L

Synonyms

1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, diacetate (ester), 9-(4-acetoxy-3-(acetoxymethyl)but-1-yl)-2-aminopurine, BRL 42810, BRL-42810, BRL42810, famciclovir, Famvir

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C

Description

The exact mass of the compound Famciclovir is 321.1437 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.2x10+4 mg/l at 25 °c (est)solubility in water (25 °c): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v)freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol1.32e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758921. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine. It belongs to the ontological category of 2-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Herpesvirus Replication and Inhibition

Famciclovir acts as a prodrug, meaning it gets converted into penciclovir, the active antiviral component, within the body. Researchers use famciclovir to study the mechanisms by which herpesviruses replicate and how penciclovir disrupts this process. This research helps in developing new antiviral strategies and understanding the development of drug resistance [].

Studies have investigated how famciclovir/penciclovir inhibits viral DNA synthesis and viral replication in cell cultures infected with herpes simplex virus (HSV) and varicella-zoster virus (VZV) [, ].

Exploring Famciclovir for New Viral Infections

Beyond established uses for herpes infections, researchers are exploring the potential of famciclovir against other viruses. Studies have investigated its effectiveness against:

  • Cytomegalovirus (CMV): Famciclovir has shown some promise in preventing CMV transmission in transplant recipients, although further research is needed to define its role [].
  • Epstein-Barr virus (EBV): In vitro studies suggest famciclovir might have some activity against EBV, but its clinical efficacy remains unclear [].

These studies highlight the ongoing exploration of famciclovir's potential applications for a broader range of viral infections.

Famciclovir for Reducing Viral Transmission

Research is investigating the use of famciclovir for prophylactic (preventative) purposes to reduce the transmission of herpesviruses. Studies have explored its use in:

  • Reducing HSV-2 transmission: Famciclovir might have a role in reducing the risk of sexual transmission of HSV-2, although further research is needed to determine its optimal use [].
  • Preventing outbreaks in immunocompromised individuals: Famciclovir prophylaxis is being studied as a potential strategy to prevent recurrent VZV infections in immunocompromised patients.

Famciclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes viruses. It is a prodrug that is rapidly converted in the body to its active form, penciclovir, which exhibits potent antiviral activity against herpes simplex virus types 1 and 2, as well as varicella-zoster virus, the causative agent of shingles. Famciclovir is recognized for its improved oral bioavailability compared to other antiviral agents, making it a preferred choice in clinical settings for managing herpes virus infections .

The chemical structure of famciclovir is represented by the formula C14H19N5O4C_{14}H_{19}N_{5}O_{4}, with a molar mass of approximately 321.33 g/mol. Its structure is characterized as a guanosine analogue, specifically the diacetyl-6-deoxy analog of penciclovir .

Famciclovir is generally well-tolerated, but side effects like nausea, headache, and diarrhea can occur. It is essential to consult a healthcare professional before using Famciclovir, especially for pregnant or breastfeeding women or individuals with underlying health conditions.

Data on toxicity:

  • In acute oral toxicity studies, Famciclovir exhibited low toxicity in animals.

Safety precautions:

  • Famciclovir can interact with other medications. It is crucial to disclose all medications being taken to a healthcare professional before starting Famciclovir treatment.

Limitations:

  • Famciclovir does not cure herpes infections and may not prevent transmission of the virus to others [].

Famciclovir undergoes rapid biotransformation in the body to yield penciclovir. This conversion involves several key steps:

  • Hydrolysis: Famciclovir is hydrolyzed by esterases to form 6-deoxypenciclovir.
  • Oxidation: The 6-deoxypenciclovir is then oxidized by various enzymes, including aldehyde oxidase, to produce penciclovir.
  • Phosphorylation: Once formed, penciclovir is phosphorylated by viral thymidine kinase in infected cells to produce penciclovir monophosphate, which is further phosphorylated to its active triphosphate form by cellular kinases .

The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, thereby inhibiting viral DNA polymerase and leading to termination of viral replication .

Famciclovir exhibits significant antiviral activity against herpes simplex virus types 1 and 2 and varicella-zoster virus. The mechanism of action involves selective phosphorylation of penciclovir in infected cells, allowing it to inhibit viral DNA synthesis effectively. This selectivity arises because the viral thymidine kinase phosphorylates penciclovir while uninfected cells do not activate it, minimizing toxicity to healthy cells .

In clinical studies, famciclovir has demonstrated efficacy in reducing the duration and severity of herpes outbreaks. For instance, early treatment with famciclovir has been shown to significantly decrease the recurrence rate of genital herpes compared to other treatments such as acyclovir .

The synthesis of famciclovir typically involves multi-step organic reactions starting from simpler guanine derivatives. The general synthetic pathway includes:

  • Formation of 6-deoxypenciclovir: This step involves the acylation of an appropriate guanine derivative.
  • Diacetylation: The introduction of acetyl groups at specific positions on the molecule.
  • Purification: The product is purified through crystallization or chromatography techniques.

The synthetic route can vary based on the specific starting materials and desired purity levels but generally follows established organic synthesis protocols in pharmaceutical chemistry .

Famciclovir is primarily indicated for:

  • Treatment of herpes zoster (shingles): Reduces pain and duration of outbreaks.
  • Management of genital herpes: Both for initial episodes and recurrent outbreaks.
  • Suppression therapy: Helps reduce the frequency of recurrent herpes simplex virus episodes in immunocompetent individuals and those with HIV .
  • Potential use in chronic hepatitis B management: Some studies suggest that famciclovir may lower hepatitis B viral DNA levels when used long-term .

Famciclovir has been studied for potential interactions with various medications and substances. Notable interactions include:

  • Renal function: Dosage adjustments are necessary for patients with renal impairment due to altered drug clearance.
  • Other antivirals: Famciclovir may exhibit cross-resistance with other antiviral agents like acyclovir and valaciclovir, particularly in strains of herpes simplex virus resistant to these drugs .
  • Drug metabolism: Famciclovir's metabolism can be influenced by liver enzyme activity, particularly involving aldehyde oxidase, which may affect its efficacy and safety profile when co-administered with other drugs metabolized by similar pathways .

Several compounds exhibit similar antiviral properties or mechanisms of action as famciclovir. These include:

Comparison Table

CompoundMechanismBioavailabilityDosing FrequencyUnique Features
FamciclovirInhibits viral DNA polymerase75-77%2-3 times dailyHigher oral bioavailability
AcyclovirInhibits viral DNA polymerase15-30%5 times dailyLower resistance rates
ValaciclovirInhibits viral DNA polymerase55-70%2-3 times dailyProdrug with improved bioavailability
PenciclovirInhibits viral DNA polymerase~100% (IV only)Frequent dosingRequires phosphorylation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White shiny plates from ethyl acetate-hexane

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

321.14370410 g/mol

Monoisotopic Mass

321.14370410 g/mol

Heavy Atom Count

23

LogP

0.6
log Kow = 0.64 (est)
0.6

Decomposition

When heated to decomposition material emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

102-104 °C
102 - 104 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QIC03ANI02

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (25%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute herpes zoster (shingles). Also for the treatment or suppression of recurrent genital herpes in immunocompetent patients and treatment of recurrent mucocutaneous herpes simplex infections in HIV infected patients.
FDA Label

Livertox Summary

Famciclovir is a nucleoside analogue and antiviral agent used in therapy of herpes zoster and simplex virus infections. Famciclovir is associated with a low rate of mild-to-moderate serum ALT elevations during therapy, but has not been associated with instances of clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Antiviral Agents
Oral famciclovir is used for the treatment of acute, localized herpes zoster (shingles, zoster). /Included in US product label/
Oral famciclovir is used for the treatment of recurrent mucocutaneous herpes simplex virus (HSV) infections (HSV-1 and HSV-2) in HIV-infected adults. /Included in US product label/
Famciclovir has been used for the management of chronic hepatitis B virus (HBV) infection in a limited number of patients. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Famciclovir (12 total), please visit the HSDB record page.

Pharmacology

Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is an anti-viral drug which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). Therefore, herpes viral DNA synthesis and replication are selectively inhibited.
Famciclovir is a diacetyl 6-deoxy prodrug analog of the antiviral agent penciclovir. Orally administered, famciclovir in vivo is converted to penciclovir triphosphate, which is active against the Herpes viruses, including herpes simplex 1 and 2 and varicella-zoster. This agent inhibits the replication of viral DNA by interfering competitively with DNA polymerase. (NCI04)

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB09 - Famciclovir
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AD - Antivirals
S01AD07 - Famciclovi

Mechanism of Action

Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited.
Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.

Vapor Pressure

1.13X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

104227-87-4

Absorption Distribution and Excretion

77 %
Active tubular secretion contributes to the renal elimination of penciclovir.
1.08±0.17 L/kg [healthy male subjects following a single intravenous dose of penciclovir at 400 mg administered as a 1-hour intravenous infusion]
36.6 +/- 6.3 L/hr [healthy male]
0.48 +/- 0.09 L/hr/kg [healthy male]
Following oral administration of famciclovir to lactating rats, penciclovir was distributed into breast milk at concentrations higher than those observed in plasma.
Not known whether penciclovir crosses the placenta or is distributed into human milk.
Following oral single-dose administration of 500 mg famciclovir to seven patients with herpes zoster, the AUC (mean + or - SD), Cmax, and tmax were 12.1+ or - 1.7 ug hr/mL, 4.0 + or - 0.7 ug/mL, and 0.7 + or - 0.2 hours, respectively. The AUC of penciclovir was approximately 35% greater in patients with herpes zoster as compared to healthy volunteers. Some of this difference may be due to differences in renal function between the two groups.
Renal clearance of penciclovir following the oral administration of a single 500 mg dose of famciclovir to 109 healthy male volunteers was 27.7+ or - 7.6 L/hr. Active tubular secretion contributes to the renal elimination of penciclovir.
For more Absorption, Distribution and Excretion (Complete) data for Famciclovir (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Famciclovir is deacetylated and oxidized to penciclovir. Penciclovir is phosphorylated to penciclovir triphosphate (the active metabolite) in cells infected with HSV-1, HSV-2, or VZV. The inactive metabolite 6-deoxy penciclovir is converted to penciclovir by aldehyde oxidase. Famciclovir not metabolized by CYP enzymes.
Following oral administration, famciclovir is deacetylated and oxidized to form penciclovir. Metabolites that are inactive include 6-deoxy penciclovir, monoacetylated penciclovir, and 6-deoxy monoacetylated penciclovir (5%, <0.5% and <0.5% of the dose in the urine, respectively). Little or no famciclovir is detected in plasma or urine. An in vitro study using human liver microsomes demonstrated that cytochrome P450 does not play an important role in famciclovir metabolism. The conversion of 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase.

Wikipedia

Famciclovir
Fludroxycortide

Drug Warnings

/These/ adverse events have been reported during post-approval use of Famvir. Because these events are reported voluntarily from a population of uncertain size, it is not always possible to reliably estimate their frequency or establish a causal relationship to drug exposure: Blood and lymphatic system disorders: Thrombocytopenia. Hepatobiliary disorders: Abnormal liver function tests, cholestatic jaundice. Nervous system disorders: Dizziness, somnolence. Psychiatric disorders: Confusion (including delirium, disorientation, and confusional state occurring predominantly in the elderly), hallucinations. Skin and subcutaneous tissue disorders: Urticaria, erythema multiforme, Stevens-Johnson syndrome, toxic epidermal necrolysis, angioedema (e.g. face, eyelid, periorbital, and pharyngeal edema).
The manufacturer recommends that the dosage interval of famciclovir be adjusted carefully in patients with impaired renal function to prevent drug accumulation while maintaining adequate plasma concentrations of penciclovir, the active metabolite of famciclovir.
Increased serum concentrations of ALT (SGPT) occurred in 1.4-2.4% of patients receiving famciclovir in clinical trials for herpes zoster or genital herpes. Increased serum concentrations of alkaline phosphatase, total bilirubin, and albumin each occurred rarely in patients receiving the drug in clinical trials for herpes zoster or genital herpes.
The most frequent adverse GI effect of famciclovir is nausea which occurred in approximately 13% of patients receiving the drug (versus in 11.6% in placebo recipients) in a large, controlled clinical trial for herpes zoster. Nausea resulted in discontinuance of famciclovir in less than 1% of patients in clinical trials for herpes zoster or genital herpes. Diarrhea was reported in approximately 8% of patients (5% of placebo recipients) and vomiting in approximately 5% of patients (3.4% of placebo recipients) in a large, controlled clinical trial for herpes zoster. Vomiting only rarely resulted in discontinuance of famciclovir in clinical trials for herpes zoster or genital herpes. Constipation, anorexia, abdominal pain, flatulence, and dyspepsia have occurred in patients receiving famciclovir in clinical trials for herpes zoster. Acute necroticohemorrhagic pancreatitis resulting in death has been reported following famciclovir administration for severe hepatitis B virus infection in a kidney graft recipient who was receiving cyclosporine concomitantly; a causal relationship to famciclovir was not established. Nausea, diarrhea, vomiting, or abdominal pain has been reported in 11, 7, 5, or 3%, respectively, of HIV-infected patients receiving famciclovir in clinical studies.
For more Drug Warnings (Complete) data for Famciclovir (12 total), please visit the HSDB record page.

Biological Half Life

10 hours
Elimination half-life of penciclovir after oral administration of famciclovir 1.6-3 hours. Intracellular half-life of penciclovir triphosphate in cells infected with herpes simplex virus (HSV)-1 or HSV-2 is 10 and 20 hours, respectively; intracellular half-life in varicella zoster virus (VZV)-infected cells is 7-14 hours.
The plasma elimination half-life of penciclovir was 2.0 + or - 0.3 hours after intravenous administration of penciclovir to 48 healthy male volunteers and 2.3 + or - 0.4 hours after oral administration of 500 mg famciclovir to 124 healthy male volunteers. The half-life in 17 patients with herpes zoster was 2.8 + or - 1.0 hours and 2.7 + or - 1.0 hours after single and repeated doses, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

One method involves first the formation of 5-(2-hydroxy-ethyl)-2,2-dimethyl-1,3-dioxolane (I) by the reaction of triethylethane-1,1,2-tricarboxylate with THF and lithium aluminum hydride to form an oil which reacts with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to yield I. The OH group is replaced by bromine using CBr4 and trimethyl phosphine. The bromo derivative is combined with 2-amino-6-chloropurine to alkylate in the 7-position. The dioxalane ring is opened by warming with dilute HCl and the resulting diol esterified with acetic anhydride using 4-(dimethylamino)pyridine as the acid scavenger.

General Manufacturing Information

Categorized under nucleoside analog groups which inhibit viral DNA polymerase

Clinical Laboratory Methods

A rapid, specific and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the determination of penciclovir in human plasma. The method involved simple, one-step SPE procedure coupled with a C(18) , 75 X 4.mm, 3 um column with a flow-rate of 0.5 mL/min, and acyclovir was used as the internal standard. The Quattro Micro mass spectrometry was operated under the multiple reaction-monitoring mode using the electrospray ionization technique. Using 250 uL plasma, the methods were validated over the concentration range 52.555-6626.181 ng/mL, with a lower limit of quantification of 52.55 ng/mL. The intra- and inter-day precision and accuracy values were found to be within the assay variability limits as per the FDA guidelines. The developed assay method was applied to a clinical pharmacokinetic study in human volunteers.
A simple, sensitive and reliable HPLC ion-pairing method with fluorescence detection, was developed for penciclovir determination in plasma and aqueous humor, with a Zorbax SB-aq C18 (100 mmx2.1 mm) column. Plasma samples were treated by solid-phase extraction with Oasis MCX (30 mg) cartridges. Ganciclovir, an antiviral drug structurally related to penciclovir, was used as internal standard (I.S.). Aqueous humor samples were directly injected into the chromatographic system. Separation was performed by a gradient elution with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer 50mM containing 5mM of sodium octanesulfonate, pH 2.0, at a flow rate of 0.3 mL/min. The method was validated and showed good performances in terms of linearity, sensitivity, precision and trueness. Quantification limit was obtained at 0.05 ug/mL for aqueous humor and at 0.1 ug/mL for plasma. Finally, the proposed analytical method was used to measure penciclovir in clinical samples for a pharmacokinetic study, after oral administration of famciclovir.
HPLC determination in plasma and urine.

Storage Conditions

Store Famvir at room temperature between 59 deg and 86 °F (15 deg to 30 °C).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Recommended storage temperature: 2 - 8 °C

Interactions

The conversion of 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase. Interactions with other drugs metabolized by this enzyme and/or inhibiting this enzyme could potentially occur. Clinical interaction studies of famciclovir with cimetidine and promethazine, in vitro inhibitors of aldehyde oxidase, did not show relevant effects on the formation of penciclovir. Raloxifene, a potent aldehyde oxidase inhibitor in vitro, could decrease the formation of penciclovir. However, a clinical drug-drug interaction study to determine the magnitude of interaction between penciclovir and raloxifene has not been conducted.
Potential pharmacokinetic interaction with other drugs metabolized by aldehyde oxidase.
Potential increased plasma penciclovir concentrations when used concomitantly with other drugs eliminated by active renal tubular secretion (e.g., probenecid).

Dates

Modify: 2023-08-15

Successful treatment with famciclovir for varicella zoster virus infection resistant to acyclovir

Tomomi Oka, Masakatsu Hishizawa, Kouhei Yamashita, Kimiyasu Shiraki, Akifumi Takaori-Kondo
PMID: 33358593   DOI: 10.1016/j.jiac.2020.12.013

Abstract

Varicella zoster virus (VZV) reactivates more frequently in immunocompromised patients than immunocompetent subjects and is a significant cause of morbidity and mortality. Acyclovir is frequently used for treatment against VZV reactivation. However, long-term use of acyclovir can result in the emergence of VZV strain resistant to acyclovir. Here, we report a 67-year-old man with adult T-cell leukemia who suffered from herpes zoster with acyclovir-resistant VZV after long-term prophylaxis. The isolated viruses from his skin lesions were a mixture of acyclovir-resistant and acyclovir-susceptible strains. Sequence analysis showed the presence of thymidine kinase (TK) mutations in the resistant clones. Interestingly, oral administration of famciclovir, a prodrug form of penciclovir, resulted in resolution of his herpes zoster, although most acyclovir-resistant strains of VZV were reported to be resistant to penciclovir. This implied that a certain amount of susceptible VZV with wild-type viral TK gene was present in vivo, and that famciclovir could be phosphorylated intracellularly by the intact viral kinases. As famciclovir is more potent and longer-acting than acyclovir, the susceptible strains might have suppressed the generation and proliferation of the resistant in vivo. Even when VZV is developing resistance to acyclovir, famciclovir might be effective at least in the early resistant phase.


Famciclovir leads to failure of hematopoiesis, but may have the benefit of relieving myeloid expansion in MDS-like zebrafish

Jing Li, Panpan Meng, Riyang Zhou, Yiyue Zhang, Qing Lin
PMID: 33207248   DOI: 10.1016/j.taap.2020.115334

Abstract

Famciclovir (FCV) is an antiviral drug that is often utilized after bone marrow transplantation to prevent viral infection. Yet, its role in hematopoiesis is poorly understood. Here, by utilizing a zebrafish model, we found that FCV exposure led to hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cell (HSPC) and inducing HSPC apoptosis. On the other hand, FCV treatment could effectively relieve myeloid malignancies in the c-myb
MDS-like fish model, and played a role not only in the embryonic stage but also in adult zebrafish. This study reveals that FCV functions as a double-edged sword, with hematotoxicity at a high level, but that appropriate FCV treatment may be beneficial for the treatment of MDS.


Comparison Of Efficacy Of Two Different Doses Of Famciclovir In The Prevention And Treatment Of Postherpetic Neuralgia

Shawana Sharif, Faiza Aslam, Lubna Rani Faisal, Muhammad Amer Saleem
PMID: 31965772   DOI:

Abstract

Herpes Zoster is a common dermatological ailment. Various treatment modalities are in use for prevention of Post Herpetic Neuralgia (PHN) which is the most common complication of herpes zoster. Our study aimed to compare the efficacy of famciclovir 250 mg versus 500 mg in this regard.
The study was conducted at a tertiary care hospital recruiting subjects by using simple random sampling, group A patients received famciclovir 250 mg thrice daily for 1 week while group B patients were administered 500 mg. Follow ups were arranged at 2, 4 & 12 weeks. Efficacy was assessed by pain evaluation as per numeric rating scale and counting number of skin lesions. PHN was taken as persistent pain at 4 weeks follow up. All the statistical analysis was done using SPSS.
A total of 30 patients were included in the study with each group (A & B) containing 15 patients each. Both dosing groups were statistically consistent with each other in reducing pain at 2, 4 and 12 weeks follow up. Skin lesions were not observed after 2 weeks in either group. The median of difference of pain scores at 2 weeks was similar as at 4 weeks.
Famciclovir 250 mg thrice daily for one week is equally effective as 500 mg in treating active herpes zoster and prevention of PHN. However, long term follow-up is required for assessing the true incidence of PHN.


Intranasal pain in a patient with Behçet's disease

Koichi Tsunoda, Rinako Endo
PMID: 32161027   DOI: 10.1136/bmj.m525

Abstract




Factors Associated With Fast Recovery of Bell Palsy in Children

Yeseul Lee, Hoi SooYoon, Seung Geun Yeo, Eun Hye Lee
PMID: 31623512   DOI: 10.1177/0883073819877098

Abstract

The purpose of this study was to identify the clinical characteristics and factors affecting the prognosis of children with Bell palsy. We retrospectively reviewed the medical records of 53 pediatric patients diagnosed with Bell palsy. After a mean follow-up period of 30 days, 30 patients (56%) were completely recovered, 21 patients (40%) were partially recovered, and 2 patients (4%) had not recovered. The patients in the complete recovery group were significantly younger than those in the partial and nonrecovery groups (8.8 ± 4.2 years vs 12.2 ± 3.0 years,
= .003). Patients <8 years old had a higher complete recovery rate than was found in patients >8 years old (80% vs 47%,
= .031). Sex, affected side, and early or late treatment did not influence the recovery rate. These results suggest that younger age may be a good prognostic factor affecting the fast recovery of children with Bell palsy.


HSV-associated erythema multiforme in a patient after hematopoietic stem cell transplantation

Ying Gu, Jing Sun, Jianzhong Zhang
PMID: 31414706   DOI: 10.1111/dth.13066

Abstract

Herpes simplex virus (HSV)-associated erythema multiforme (HAEM) is an acute and self-limiting mucocutaneous hypersensitivity reaction triggered by herpes virus infections. We reported a patient with HAEM after hematopoietic stem cell transplantation (HSCT). A 55-year-old man received HSCT 7 months ago. He suffered from chronic graft versus host disease 4 months after HSCT and was treated with prednisone and tacrolimus. One week ago, he developed generalized macules with leukopenia. Dermatological examination revealed multiple iris-like erythemas on his trunk and extremities. The skin lesions and leukopenia resolved upon anti-HSV treatment.


USING IN-HOUSE HEMATOLOGY TO DIRECT DECISION-MAKING IN THE SUCCESSFUL TREATMENT AND MONITORING OF A CLINICAL AND SUBSEQUENTLY SUBCLINICAL CASE OF ELEPHANT ENDOTHELIOTROPIC HERPESVIRUS 1B

Nathalie Wissink-Argilaga, Akbar Dastjerdi, Fieke M Molenaar
PMID: 31260223   DOI: 10.1638/2018-0096

Abstract

A 3.5-yr-old asymptomatic female Asian elephant (
) with a high load of circulating EEHV1B DNA on qPCR on a routine blood sample, showed progressive depletion of monocytes, lymphocytes, and platelets. Twice daily IV ganciclovir, plasma transfusions, and fluid therapy coincided with a decreasing viral load, which may support potential efficacy of this antiviral drug. An increase in lymphocytes followed initial treatment and preceded the onset of clinical signs. Administration of short-acting glucocorticosteroids for two consecutive days preceded a reduction of lymphocytes, recovery and maturation of monocytes, and gradually decreasing clinical signs, illustrating the potential value of glucocorticosteroids in treatment of clinical EEHV. Three subsequent subclinical episodes with high monocyte and platelet counts did not require intervention. Decision-making was led not just by quantification of viral load and clinical signs, but more specifically by interpretation of the hematological changes using easily accessible, in-house blood smear analysis.


Effects of famciclovir in cats with spontaneous acute upper respiratory tract disease

Lucy Kopecny, David J Maggs, Christian M Leutenegger, Lynelle R Johnson
PMID: 31246133   DOI: 10.1177/1098612X19857587

Abstract

The aim of this study was to assess the effects of famciclovir administration in cats with spontaneously acquired acute upper respiratory tract disease.
Twenty-four kittens with clinical signs of acute upper respiratory tract disease were randomly allocated to receive doxycycline (5 mg/kg PO q12h) alone (group D; n = 12) or with famciclovir (90 mg/kg PO q12h; group DF; n = 12) for up to 3 weeks. Clinical disease severity was scored at study entry and daily thereafter. Oculo-oropharyngeal swabs collected at study entry and exit were assessed using quantitative PCR for nucleic acids of feline herpesvirus type 1 (FHV-1), feline calicivirus (FCV),
and
.
The median (range) age of cats was 1.5 (1-6) months in group D vs 1.6 (1-5) months in group DF (
= 0.54). Pathogens detected in oculo-oropharyngeal swabs at study entry included FCV (n = 13/24; 54%),
(n = 8/24; 33%), FHV-1 (n = 7/24; 29
),
(n = 7/24; 29%) and
(n = 3/24; 12%). Median (range) duration of clinical signs was 11.5 (3-21) days in group DF and 11 (3-21) days in group D (
= 0.75). Median (range) total disease score at the end of the study did not differ between groups (group D 1 [1-1] vs group DF 1 [1-3];
= 0.08).
This study revealed no significant difference in response to therapy between cats treated with doxycycline alone or with famciclovir; cats improved rapidly in both groups. However, identification of FHV-1 DNA was relatively uncommon in this study and clinical trials focused on FHV-1-infected cats are warranted to better evaluate famciclovir efficacy.


Prediction of Kidney Drug Clearance: A Comparison of Tubular Secretory Clearance and Glomerular Filtration Rate

Yan Chen, Leila R Zelnick, Andrew N Hoofnagle, Catherine K Yeung, Laura M Shireman, Brian Phillips, Calder C Brauchla, Ian de Boer, Linda Manahan, Susan R Heckbert, Jonathan Himmelfarb, Bryan R Kestenbaum
PMID: 33239392   DOI: 10.1681/ASN.2020060833

Abstract

Although proximal tubular secretion is the primary mechanism of kidney drug elimination, current kidney drug dosing strategies are on the basis of eGFR.
In a dedicated pharmacokinetic study to compare GFR with tubular secretory clearance for predicting kidney drug elimination, we evaluated stable outpatients with eGFRs ranging from 21 to 140 ml/min per 1.73 m
. After administering single doses of furosemide and famciclovir (metabolized to penciclovir), we calculated their kidney clearances on the basis of sequential plasma and timed urine measurements. Concomitantly, we quantified eight endogenous secretory solutes in plasma and urine using liquid chromatography-tandem mass spectrometry and measured GFR by iohexol clearance (iGFR). We computed a summary secretion score as the scaled average of the secretory solute clearances.
Median iGFR of the 54 participants was 73 ml/min per 1.73 m
. The kidney furosemide clearance correlated with iGFR (
=0.84) and the summary secretion score (
=0.86). The mean proportionate error (MPE) between iGFR-predicted and measured furosemide clearance was 30.0%. The lowest MPE was observed for the summary secretion score (24.1%); MPEs for individual secretory solutes ranged from 27.3% to 48.0%. These predictive errors were statistically indistinguishable. Penciclovir kidney clearance was correlated with iGFR (
=0.83) and with the summary secretion score (
=0.91), with similar predictive accuracy of iGFR and secretory clearances. Combining iGFR with the summary secretion score yielded only modest improvements in the prediction of the kidney clearance of furosemide and penciclovir.
Secretory solute clearance measurements can predict kidney drug clearances. However, tight linkage between GFR and proximal tubular secretory clearance in stable outpatients provides some reassurance that GFR, even when estimated, is a useful surrogate for predicting secretory drug clearances in such patients.


Mandibular Herpes Zoster

Koki Kosami, Tsuneaki Kenzaka
PMID: 30210118   DOI: 10.2169/internalmedicine.1260-18

Abstract




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